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Compound of Interest

Compound Name: Butyl chloroformate

Cat. No.: B051088 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for butyl
chloroformate, a key reagent in organic synthesis and drug development. The document

presents nuclear magnetic resonance (NMR) and infrared (IR) spectral data in a clear, tabular

format, alongside detailed experimental protocols for data acquisition. Logical workflows for

spectroscopic analysis are also visualized to aid in experimental design and data interpretation.

Spectroscopic Data Summary
The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for butyl
chloroformate.

Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectroscopic Data for Butyl Chloroformate (CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

4.33 Triplet 2H -O-CH₂-CH₂-CH₂-CH₃

1.68 Quintet 2H -O-CH₂-CH₂-CH₂-CH₃

1.41 Sextet 2H -O-CH₂-CH₂-CH₂-CH₃

0.96 Triplet 3H -O-CH₂-CH₂-CH₂-CH₃

Source: ChemicalBook[1]

Table 2: ¹³C NMR Spectroscopic Data for Butyl Chloroformate (CDCl₃)

Chemical Shift (δ) ppm Assignment

151.0 (approx.) C=O

70.0 (approx.) -O-CH₂-

30.0 (approx.) -O-CH₂-CH₂-

18.5 (approx.) -O-CH₂-CH₂-CH₂-

13.5 (approx.) -O-CH₂-CH₂-CH₂-CH₃

Note: Precise peak values from the initial search were not available; these are approximate

shifts based on typical values for similar functional groups.[2]

Infrared (IR) Spectroscopy Data
Table 3: Key IR Absorptions for Butyl Chloroformate
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Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

~1775 Strong C=O Stretch (Acid Chloride)

~2960-2850 Medium-Strong C-H Stretch (Alkyl)

~1150 Strong C-O Stretch (Ester-like)

Note: These are characteristic absorption regions for the functional groups present in butyl
chloroformate.

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are outlined below. These

protocols are intended as a general guide and may be adapted based on the specific

instrumentation and experimental requirements.

NMR Spectroscopy Protocol (Liquid Sample)
Sample Preparation:

Accurately weigh approximately 10-20 mg of the butyl chloroformate sample.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as

chloroform-d (CDCl₃), inside a clean, dry vial.[3]

Ensure the sample is fully dissolved. Gentle vortexing may be applied if necessary.

Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a

clean 5 mm NMR tube to remove any particulate matter.

The final sample height in the NMR tube should be approximately 4-5 cm.

Instrument Setup and Data Acquisition:

Insert the NMR tube into a spinner turbine and adjust the depth using a gauge.

Place the sample into the NMR spectrometer.
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Locking: The spectrometer's field frequency is locked onto the deuterium signal of the

solvent.

Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to

obtain sharp, symmetrical peaks. This can be performed manually or automatically.

Tuning and Matching: The probe is tuned to the appropriate nucleus (¹H or ¹³C) and the

impedance is matched to maximize signal transmission.

Acquisition Parameters (Typical for ¹H NMR):

Pulse Angle: 30-90 degrees

Acquisition Time: 3-4 seconds

Relaxation Delay: 1-5 seconds

Number of Scans: 8-16

Acquisition Parameters (Typical for ¹³C NMR):

Pulse Angle: 30-45 degrees

Acquisition Time: 1-2 seconds

Relaxation Delay: 2 seconds

Number of Scans: 128 or more, depending on concentration.[4]

Initiate data acquisition.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the resulting spectrum to ensure all peaks are in the positive phase.

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm

for ¹H and 77.16 ppm for ¹³C).[3][5]
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Integrate the peaks in the ¹H NMR spectrum.

Analyze the chemical shifts, multiplicities, and integration values to assign the structure.

IR Spectroscopy Protocol (ATR-FTIR for Liquid Sample)
Attenuated Total Reflectance (ATR) is a common and convenient method for analyzing liquid

samples.[6]

Instrument and Sample Preparation:

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Clean the surface with a

suitable solvent (e.g., isopropanol or ethanol) and a lint-free wipe, then allow it to dry

completely.

Butyl chloroformate can be analyzed directly as a neat liquid.

Data Acquisition:

Background Scan: With the clean, empty ATR crystal, acquire a background spectrum.

This will be subtracted from the sample spectrum to remove contributions from the

atmosphere (e.g., CO₂ and water vapor).

Sample Application: Place a single drop of butyl chloroformate onto the center of the

ATR crystal, ensuring the crystal surface is completely covered.

Acquire Sample Spectrum: Collect the infrared spectrum of the sample. Typical acquisition

parameters include a spectral range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[7] The

number of scans can be varied (e.g., 16-64) to achieve a good signal-to-noise ratio.

Data Processing and Analysis:

The instrument software will automatically perform a background subtraction.

Identify and label the wavenumbers of the major absorption bands.

Correlate the observed absorption bands with specific functional groups using IR

correlation tables to confirm the structure of butyl chloroformate.
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After analysis, thoroughly clean the ATR crystal with an appropriate solvent to remove all

traces of the sample.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like butyl chloroformate.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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